molecular formula C6H15NO3S B8560469 3-Isopropylamino-1-propanesulfonic acid CAS No. 720699-43-4

3-Isopropylamino-1-propanesulfonic acid

Cat. No.: B8560469
CAS No.: 720699-43-4
M. Wt: 181.26 g/mol
InChI Key: ZBSWKBYXONRLTM-UHFFFAOYSA-N
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Description

3-Isopropylamino-1-propanesulfonic acid is a specialized organic compound of interest in chemical and biochemical research. This molecule features a propanesulfonic acid backbone substituted with an isopropylamino group, a structure that suggests potential as a building block or intermediate in synthetic organic chemistry . Similar sulfonic acid derivatives, such as 3-Amino-1-propanesulfonic acid (Homotaurine), are known for their use in pharmacological research, indicating that this compound may also find utility in the development of novel bioactive molecules . The structural analogy to Mannich base precursors, which are recognized for their cytotoxic and antineoplastic properties in drug discovery efforts, further highlights its potential value in medicinal chemistry research . Researchers may employ this compound in the synthesis of more complex structures or as a standard in analytical studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

720699-43-4

Molecular Formula

C6H15NO3S

Molecular Weight

181.26 g/mol

IUPAC Name

3-(propan-2-ylamino)propane-1-sulfonic acid

InChI

InChI=1S/C6H15NO3S/c1-6(2)7-4-3-5-11(8,9)10/h6-7H,3-5H2,1-2H3,(H,8,9,10)

InChI Key

ZBSWKBYXONRLTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCS(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Methodological Advancements for 3 Isopropylamino 1 Propanesulfonic Acid

Direct Synthesis Approaches

The most direct and widely utilized method for the synthesis of 3-Isopropylamino-1-propanesulfonic acid involves the nucleophilic addition of isopropylamine to 1,3-propane sultone. This reaction exemplifies a classic ring-opening mechanism of a cyclic sulfonate ester.

Ring-Opening Reactions of 1,3-Propane Sultone with Isopropylamine

The fundamental reaction for synthesizing 3-Isopropylamino-1-propanesulfonic acid is the ring-opening of 1,3-propane sultone by isopropylamine. In this process, the nitrogen atom of isopropylamine acts as a nucleophile, attacking one of the carbon atoms of the propane sultone ring, which is susceptible to nucleophilic attack. This leads to the cleavage of the carbon-oxygen bond in the sultone ring and the formation of the N-substituted aminosulfonic acid. The reaction is typically carried out in a suitable solvent that can facilitate the interaction of the reactants. The zwitterionic nature of the product, containing both a sulfonic acid group and a secondary amine, influences its solubility and purification.

Optimization of Reaction Conditions and Yield

The efficiency and yield of the synthesis of 3-Isopropylamino-1-propanesulfonic acid are highly dependent on the optimization of reaction parameters. Key variables include the choice of solvent, reaction temperature, and molar ratio of the reactants. Solvents such as dichloromethane, ethyl acetate (B1210297), and methanol have been employed in the synthesis of similar N-substituted propanesulfonic acids. The use of a microchannel reactor has been reported for the synthesis of the closely related 3-(cyclohexylamino)-1-propanesulfonic acid, suggesting that continuous flow processing can offer enhanced control over reaction conditions and potentially improve yield and purity.

Below is a representative table of reaction conditions for the synthesis of N-substituted propanesulfonic acids via the ring-opening of 1,3-propane sultone, based on methodologies for analogous compounds.

SolventReactant Ratio (Amine:Sultone)Temperature (°C)Reaction Time (h)Yield (%)
Dichloromethane1.1 : 125-304-6~90
Ethyl Acetate1.05 : 130-355-7~88
Methanol1.2 : 1Reflux3-5~92
Acetonitrile (B52724)1.1 : 1404-6~85

Synthesis of Related Aminosulfonic Acids and Analogues

The synthetic strategies for 3-Isopropylamino-1-propanesulfonic acid can be contextualized by examining the methodologies for other N-substituted propanesulfonic acids and the parent compound, 3-aminopropanesulfonic acid.

Comparative Methodologies for N-Substituted Propanesulfonic Acids

While the ring-opening of 1,3-propane sultone is a common route, alternative methods exist for the synthesis of the parent 3-aminopropanesulfonic acid, which can, in principle, be adapted for N-substituted derivatives. One such method starts from acrylonitrile, which undergoes sulfonation followed by hydrogenation of the nitrile group to an amine. Another approach involves the reaction of 3-chloro-1-propylamine hydrochloride with sodium sulfite. google.com These multi-step processes, however, are often less direct and may involve more challenging purification steps compared to the sultone ring-opening reaction. The direct N-alkylation of 3-aminopropanesulfonic acid is also a theoretical possibility, though controlling the degree of alkylation can be challenging.

Purity Enhancement Strategies in Sulfonated Compound Synthesis

The purification of 3-Isopropylamino-1-propanesulfonic acid and related compounds is crucial for obtaining a high-purity product. Due to their zwitterionic nature, these compounds often exhibit high solubility in water and low solubility in common organic solvents. Common impurities can include unreacted starting materials and inorganic salts.

Key Purification Strategies:

Recrystallization: A primary method for purification involves recrystallization from solvent mixtures, typically water and a lower alcohol like ethanol or isopropanol. The addition of the alcohol reduces the solubility of the aminosulfonic acid, promoting crystallization while leaving more soluble impurities in the mother liquor.

Ion-Exchange Chromatography: To remove inorganic salts, ion-exchange chromatography can be an effective technique. Cation exchange resins can be used to capture the aminosulfonic acid, allowing salts to be washed away. The product is then eluted with a suitable buffer.

pH Adjustment: The solubility of zwitterionic compounds is often at a minimum at their isoelectric point. Adjusting the pH of the aqueous solution to the isoelectric point of 3-Isopropylamino-1-propanesulfonic acid can induce precipitation, thereby separating it from more soluble impurities.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of 3-Isopropylamino-1-propanesulfonic acid aims to reduce the environmental impact of the chemical process. This involves considerations such as solvent selection, energy efficiency, and waste reduction.

The use of solvents like dichloromethane raises environmental and safety concerns. Green chemistry encourages the substitution of such halogenated solvents with more benign alternatives. researchgate.net For the synthesis of aminosulfonic acids, solvents such as ethanol, ethyl acetate, or even water, where feasible, are preferred. researchgate.net The choice of a greener solvent must be balanced with its impact on reaction kinetics and product purity.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the chemical environment and connectivity of each atom can be mapped. For 3-Isopropylamino-1-propanesulfonic acid, NMR analysis confirms the presence and arrangement of the isopropyl and propanesulfonic acid moieties.

The proton NMR (¹H NMR) spectrum of 3-Isopropylamino-1-propanesulfonic acid is predicted to exhibit distinct signals corresponding to each set of non-equivalent protons in the molecule. The presence of the isopropyl group gives rise to a characteristic pattern: a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton due to spin-spin coupling. The three methylene groups (-CH₂-) of the propane chain will appear as separate multiplets. The proton on the nitrogen atom may appear as a broad signal, and its chemical shift can be influenced by solvent and concentration.

Based on analogous structures like isopropylamine and 3-(trimethylsilyl)-1-propanesulfonic acid, the following chemical shifts (δ) in parts per million (ppm) are anticipated. chemicalbook.comdocbrown.info

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
(CH₃)₂CH-~1.3Doublet6H
-CH₂-CH₂-SO₃H~2.1Multiplet2H
-NH-CH₂-~3.0Multiplet2H
-CH₂-SO₃H~3.2Multiplet2H
(CH₃)₂CH-~3.4Septet1H
-NH-Variable (Broad)Singlet1H

This is an interactive data table. You can sort and filter the data.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. 3-Isopropylamino-1-propanesulfonic acid has six carbon atoms, with the two methyl carbons of the isopropyl group being chemically equivalent. Therefore, five distinct signals are expected. The carbon atom attached to the electron-withdrawing sulfonic acid group will be the most deshielded and appear at the highest chemical shift (downfield). Carbons bonded to the nitrogen atom will also be shifted downfield.

Predicted ¹³C NMR chemical shifts, based on data from similar secondary amines and sulfonic acid derivatives, are outlined below. rsc.orgchemicalbook.com

Carbon AtomPredicted Chemical Shift (ppm)
(CH₃)₂CH-~18-22
-CH₂-CH₂-SO₃H~25-30
-NH-CH₂-~45-50
-CH₂-SO₃H~50-55
(CH₃)₂CH-~55-60

This is an interactive data table. You can sort and filter the data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of a compound, thereby confirming its elemental composition. For 3-Isopropylamino-1-propanesulfonic acid (C₆H₁₅NO₃S), the theoretical monoisotopic mass can be calculated with high accuracy.

Using electrospray ionization (ESI) in positive ion mode, the molecule is expected to be observed as its protonated form, [M+H]⁺. HRMS analysis would yield a measured mass-to-charge ratio (m/z) that can be compared to the calculated value, typically within a few parts per million (ppm), confirming the molecular formula.

Table of Theoretical Masses for 3-Isopropylamino-1-propanesulfonic acid

Species Formula Theoretical Monoisotopic Mass
Neutral Molecule [M] C₆H₁₅NO₃S 181.0773

This is an interactive data table. You can sort and filter the data.

Further analysis by tandem mass spectrometry (MS/MS) could reveal characteristic fragmentation patterns, such as the loss of the sulfonate group (SO₃) or cleavage at the C-N bond, providing additional structural confirmation.

X-ray Crystallography of Related Aminosulfonic Acid Structures

While a specific crystal structure for 3-Isopropylamino-1-propanesulfonic acid is not publicly available, analysis of related aminosulfonic acids, such as taurine (2-aminoethanesulfonic acid), provides significant insight into its likely solid-state structure. researchgate.netnih.gov X-ray crystallography studies on taurine have established that aminosulfonic acids typically exist as zwitterions in the crystalline form, with a protonated ammonium (B1175870) group (NH₂⁺) and a deprotonated sulfonate group (SO₃⁻). researchgate.netnih.gov

Key structural features expected for 3-Isopropylamino-1-propanesulfonic acid in the solid state include:

Zwitterionic Form : The molecule will likely crystallize as a zwitterion, H₂⁺(CH(CH₃)₂)NHCH₂CH₂CH₂SO₃⁻.

Hydrogen Bonding : Extensive intermolecular hydrogen bonding is anticipated between the ammonium protons and the oxygen atoms of the sulfonate group, creating a stable three-dimensional network. nih.gov

Conformation : The propyl chain will adopt a specific conformation, likely a gauche or trans arrangement, to accommodate the crystal packing forces. researchgate.netnih.gov

The crystal structure of taurine is monoclinic, and it is plausible that 3-Isopropylamino-1-propanesulfonic acid would adopt a similar crystal system. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For 3-Isopropylamino-1-propanesulfonic acid, the spectra would be dominated by absorptions from the sulfonate and secondary ammonium groups, assuming a zwitterionic state.

The sulfonic acid group gives rise to strong and characteristic vibrations. nih.govasianpubs.org The secondary amine N-H bond also has distinct stretching and bending frequencies. cdnsciencepub.comlibretexts.org

Table of Predicted Vibrational Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H (Ammonium) Stretching 3000 - 3300 Medium, Broad
C-H (Alkyl) Stretching 2850 - 2960 Medium to Strong
N-H (Ammonium) Bending 1560 - 1620 Medium
S=O (Sulfonate) Asymmetric Stretching 1200 - 1260 Strong
S=O (Sulfonate) Symmetric Stretching 1030 - 1080 Strong
C-N Stretching 1020 - 1220 Medium

This is an interactive data table. You can sort and filter the data.

The IR and Raman spectra are complementary. For instance, the symmetric S=O stretch is often strong in the Raman spectrum, while the asymmetric stretch is strong in the IR spectrum. nih.govresearchgate.net These techniques together provide a comprehensive fingerprint of the molecule's functional groups.

Theoretical and Computational Chemistry of 3 Isopropylamino 1 Propanesulfonic Acid

Quantum Chemical Calculations of Molecular Structure and Conformation

There is a notable absence of published studies employing quantum chemical calculations, such as Density Functional Theory (DFT), to specifically determine the molecular structure and conformational landscape of 3-Isopropylamino-1-propanesulfonic acid. Such calculations would be invaluable for understanding the compound's three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, conformational analysis would reveal the energetically preferred spatial arrangements of the isopropylamino and sulfonic acid groups, which are crucial for the molecule's interactions and reactivity. In the absence of such dedicated studies, detailed quantitative data on its optimized geometry remains unavailable.

Prediction of Spectroscopic Properties

Computational prediction of spectroscopic properties for 3-Isopropylamino-1-propanesulfonic acid has not been detailed in the available scientific literature. However, a Chinese patent provides experimental Nuclear Magnetic Resonance (NMR) data, which serves as a benchmark for any future theoretical predictions. google.com

Table 1: Experimental NMR Data for 3-Isopropylamino-1-propanesulfonic acid google.com

Nucleus Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Assignment
¹H3.33hept6.6CH (isopropyl)
¹H3.15–3.06mCH₂ (adjacent to NH)
¹H2.92t7.4CH₂ (adjacent to SO₃H)
¹H2.02p7.6CH₂ (central)
¹H1.22d6.6CH₃ (isopropyl)

This interactive table provides the reported experimental ¹H NMR data for 3-Isopropylamino-1-propanesulfonic acid.

The patent also reports the characterization of the compound using ¹³C NMR spectroscopy. google.com

Table 2: Experimental ¹³C NMR Data for 3-Isopropylamino-1-propanesulfonic acid google.com

Nucleus Chemical Shift (δ) in ppm
¹³CData not explicitly provided in the abstract

This table is intended to house the ¹³C NMR data, which was noted in the source but not detailed in the accessible text.

Theoretical calculations would typically be used to predict these NMR chemical shifts, as well as vibrational frequencies for Infrared (IR) spectroscopy, providing a deeper understanding of the molecule's electronic structure and bonding.

Simulation of Acid-Base Equilibria and Zwitterionic Behavior

No specific simulations or computational studies on the acid-base equilibria and zwitterionic nature of 3-Isopropylamino-1-propanesulfonic acid have been found in the public domain. As a molecule containing both a basic secondary amine and a strongly acidic sulfonic acid group, it is expected to exist predominantly as a zwitterion (an internal salt) over a wide pH range.

Computational methods, such as those combining quantum mechanics with continuum solvation models, would be required to accurately predict the pKa values of the isopropylammonium and sulfonic acid moieties. Such simulations would provide quantitative insight into the pH-dependent speciation of the molecule, a critical factor in its chemical and potential biological activity.

Reaction Mechanism Studies of Synthetic Pathways

While detailed computational studies on the reaction mechanisms for the synthesis of 3-Isopropylamino-1-propanesulfonic acid are not available, patent literature outlines a viable synthetic route. The preparation involves the reaction of 1,3-propane sultone with isopropylamine. google.comgoogleapis.com

The likely mechanism for this synthesis is a nucleophilic ring-opening reaction. The nitrogen atom of isopropylamine, acting as a nucleophile, attacks one of the carbon atoms of the strained four-membered ring of 1,3-propane sultone. This leads to the cleavage of a carbon-oxygen bond in the sultone and the formation of the final product. A patent describes a process where isopropylamine is slowly added to a mixture of 1,3-propane sultone and toluene, followed by stirring at room temperature for 24 hours to yield the product as a white powder. google.com This straightforward synthesis provides an efficient route to this functionalized sulfonic acid.

Role As a Buffering Agent and Physico Chemical Buffer System Investigations

Zwitterionic Nature and Buffering Capacity Investigations

3-Isopropylamino-1-propanesulfonic acid is a zwitterionic compound, meaning it possesses both a positive and a negative charge on different parts of the molecule at physiological pH. turito.com The structure includes a sulfonic acid group, which is strongly acidic and exists in its anionic form (sulfonate, -SO₃⁻), and an amino group, which is basic and can be protonated to form a cationic center (-NH₂⁺R). This dual-charge nature is a hallmark of many biological buffers and contributes significantly to their high water solubility and low permeability through biological membranes. interchim.frpromegaconnections.com

The buffering capacity of a solution is its ability to resist pH changes upon the addition of an acid or a base. For a zwitterionic buffer like 3-Isopropylamino-1-propanesulfonic acid, the buffering action centers around the protonation and deprotonation of the secondary amino group. The sulfonic acid group remains deprotonated over a wide pH range. The buffering capacity is maximal at a pH equal to the pKa of the amino group. advancechemjournal.com Investigations into related N-substituted aminosulfonic acids have demonstrated that their buffering capacity is directly proportional to the total concentration of the buffer. advancechemjournal.com

The general characteristics of "Good's buffers" provide a framework for understanding the potential buffering capacity of 3-Isopropylamino-1-propanesulfonic acid. These buffers were designed to be effective in the pH range of 6 to 8, a critical range for most biological reactions. hopaxfc.compromegaconnections.com

Evaluation of pH Buffering Range and pKa Determination

For instance, 3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS), which also has a secondary amine attached to a propylsulfonic acid chain, has a pKa of 10.4. wikipedia.org However, the electronic effect of the isopropyl group versus the cyclohexyl group would influence the basicity of the nitrogen atom and thus the pKa. Another related compound, 3-(N-morpholino)propanesulfonic acid (MOPS), has a pKa of 7.20. wikipedia.org The structure of the substituent on the amino group significantly impacts the pKa. A study on N-alkylaminomethanesulfonic acids showed that shortening the carbon chain between the amino and sulfonic acid groups lowers the pKa of the ammonium (B1175870) ion. beilstein-journals.orgnih.gov

The pKa value is also influenced by temperature and the concentration of the buffer solution. reachdevices.com For many biological buffers, the pKa value decreases as the temperature increases. itwreagents.com

Table 1: pKa Values of Structurally Related N-Substituted Aminosulfonic Acid Buffers at 25°C

BufferpKa at 25°CUseful pH Range
MOPS7.206.5 - 7.9
CAPS10.409.7 - 11.1
AMPSO9.008.3 - 9.7
TAPS8.407.7 - 9.1

This table presents data for structurally related compounds to provide a comparative context for the potential properties of 3-Isopropylamino-1-propanesulfonic acid.

Ionic Strength Effects on Buffering Performance

The ionic strength of a buffer solution can significantly affect its buffering performance. Changes in ionic strength can alter the pKa of the buffer and influence the activity of the ions in the solution. nih.gov For zwitterionic buffers, the effect of ionic strength on pKa is generally less pronounced than for non-zwitterionic buffers. hopaxfc.com However, at high ionic strengths, the Debye-Hückel screening effect can stabilize charged species, thereby shifting the pKa. nih.gov

In biological research, it is often necessary to prepare buffer solutions with a specific ionic strength to mimic physiological conditions, such as that of blood plasma (approximately 0.16 M). nih.gov Studies on buffers like MOPS have involved the preparation of solutions with and without the addition of NaCl to achieve a physiologically relevant ionic strength. nih.gov The presence of salts can facilitate the phase separation of some systems, a "salting-out" effect that depends on the electrolyte concentration. nih.gov

The Henderson-Hasselbalch equation, which is fundamental to buffer calculations, relies on the concentrations of the acid and its conjugate base. However, at higher ionic strengths, the activities of the ions, rather than their concentrations, provide a more accurate description of the system. advancechemjournal.com Therefore, when preparing buffers of known ionic strength, it is crucial to account for the contribution of all ionic species in the solution. researchgate.net

Applications in Advanced Analytical Separations

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful HPLC technique used for the separation of polar and hydrophilic compounds. sigmaaldrich.com It employs a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile (B52724). sigmaaldrich.com The water in the mobile phase creates a liquid layer on the surface of the stationary phase, and the partitioning of analytes between this layer and the bulk mobile phase is the primary mechanism of separation. thermofisher.com Zwitterionic stationary phases, such as those functionalized with sulfobetaines, which contain both positive (quaternary ammonium) and negative (sulfonic acid) groups, are highly effective in HILIC because they offer unique selectivity for a range of charged and neutral species. thermofisher.com

Detection and Quantification of Chemical Impurities

A key application of HILIC is the analysis of polar compounds that are difficult to retain in more common reversed-phase liquid chromatography (RPLC). chromatographyonline.com This makes HILIC particularly suitable for detecting and quantifying polar impurities in pharmaceutical ingredients and formulations. The different separation selectivity offered by HILIC compared to RPLC allows for the resolution of compounds that might otherwise co-elute in RPLC systems. sigmaaldrich.com For complex samples like metabolites, which often contain polar molecules such as amino acids and organic acids, HILIC provides the necessary retention and separation for accurate analysis. chromatographyonline.com

Method Development and Validation for Polar Compounds

Developing a robust HILIC method involves careful selection of the stationary phase and optimization of the mobile phase. sigmaaldrich.comchromatographyonline.com The mobile phase typically consists of 50-95% acetonitrile in an aqueous buffer, with buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) being common choices due to their solubility in highly organic solutions. sigmaaldrich.com The zwitterionic nature of 3-isopropylamino-1-propanesulfonic acid makes it structurally analogous to the functional groups on some specialized HILIC columns. thermofisher.com The development of HILIC methods on zwitterionic phases allows for the separation of cations, anions, and neutral compounds in a single analysis. thermofisher.com Furthermore, the high organic content of the mobile phase is advantageous when coupling HILIC with mass spectrometry (MS), as it enhances the efficiency of electrospray ionization, leading to higher detection sensitivity. sigmaaldrich.com

Role in Other Chromatographic Techniques (e.g., HPLC) for Complex Mixture Analysis

Beyond HILIC, the principles of chromatography are applied in various other modes where 3-isopropylamino-1-propanesulfonic acid and its analogs can play a significant role, either as components of the mobile phase or as the functional basis for the stationary phase.

Mobile Phase Component in Separation Science

In reversed-phase HPLC (RP-HPLC), where a non-polar stationary phase is used, highly polar and ionic analytes are often poorly retained. itwreagents.com One technique to overcome this is ion-pair chromatography. This method involves adding an ion-pair reagent to the mobile phase, which forms an electrically neutral complex with the charged analyte. itwreagents.comkm3.com.twtcichemicals.com This neutral ion pair has a greater affinity for the non-polar stationary phase, thereby increasing its retention time and enabling separation. itwreagents.comtcichemicals.com

Aliphatic sulfonates such as pentanesulfonic acid (PSA) and hexanesulfonic acid (HSA) are commonly used as ion-pairing agents for the analysis of basic, positively charged compounds like catecholamines. journalagent.com While 3-isopropylamino-1-propanesulfonic acid is a zwitterion, its sulfonic acid group could potentially interact with cationic analytes. A structurally similar compound, 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS), is noted for its use as a buffer component in the eluent for the HPLC separation of basic drugs. cephamls.com

Stationary Phase Functionalization for Enhanced Separations

The chemical structure of 3-isopropylamino-1-propanesulfonic acid, containing both an amino group and a sulfonic acid group, makes it a model for a zwitterionic functional group that can be bonded to a support material (like silica) to create a specialized stationary phase. diva-portal.orgresearchgate.net Zwitterionic stationary phases are valuable in chromatography as they can exhibit multiple interaction mechanisms, including hydrophilic partitioning and ion exchange. thermofisher.comdiva-portal.org

Materials that carry both positively charged quaternary ammonium groups and negatively charged sulfonic groups can be used to separate a wide variety of analytes, including inorganic anions and cations, as well as acidic and basic proteins, often within a single chromatographic run. diva-portal.orgresearchgate.net This dual-nature surface minimizes the net surface charge, allowing for separations under mild conditions. diva-portal.org The use of zwitterionic materials helps create a predictable and stable chromatographic system, as these buffers are less likely to have disruptive interactions with an ion-exchange stationary phase compared to charged buffers like Tris or phosphate. researchgate.net

Electrophoretic Applications (e.g., SDS-PAGE Transfer Buffers for related compounds)

In electrophoretic techniques, buffers are critical for maintaining a stable pH and providing conductivity for the movement of molecules. The zwitterionic nature of aminosulfonic acids is highly advantageous in these applications. The most prominent use of compounds structurally related to 3-isopropylamino-1-propanesulfonic acid is in protein transfer buffers for Western blotting.

The compound 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS) is a widely used zwitterionic buffer in biochemistry. ontosight.aiwikipedia.org It is particularly effective for the electrophoretic transfer of proteins from polyacrylamide gels (SDS-PAGE) to membranes like nitrocellulose or PVDF. cephamls.combostonbioproducts.comcreative-diagnostics.com The transfer buffer provides electrical continuity and creates a chemical environment that facilitates the elution of proteins from the gel and their subsequent binding to the membrane. creative-diagnostics.com

The CAPS buffer system is especially recommended for high molecular weight proteins. bostonbioproducts.comcreative-diagnostics.com Furthermore, because it lacks a primary amine, it does not interfere with Edman degradation, making it the preferred buffer for protein transfers intended for subsequent N-terminal sequencing. creative-diagnostics.com This is a distinct advantage over the traditional Towbin buffer, which contains glycine. creative-diagnostics.com

Comparison of Common Western Blot Transfer Buffers
Buffer SystemTypical CompositionTypical pHPrimary Application/AdvantageReference
Towbin Buffer25 mM Tris, 192 mM Glycine, 20% Methanol~8.3General purpose, widely used for wet transfer. creative-diagnostics.com
CAPS Buffer10 mM CAPS, 10% Methanol11.0Excellent for high molecular weight proteins; compatible with N-terminal protein sequencing. creative-diagnostics.com
Dunn Carbonate Buffer10 mM NaHCO₃, 3 mM Na₂CO₃, 20% Methanol~9.9Used in semi-dry blotting, effective for a broad range of protein sizes. bio-rad.com

The structural similarity between 3-isopropylamino-1-propanesulfonic acid and CAPS suggests that it could function effectively in similar electrophoretic applications, offering stable pH buffering in the alkaline range required for efficient protein transfer.

Chemical Transformations and Functionalization of 3 Isopropylamino 1 Propanesulfonic Acid

Derivatization Strategies for Modified Functionality

The derivatization of 3-Isopropylamino-1-propanesulfonic acid can be approached by targeting its two primary functional groups: the secondary amine and the sulfonic acid. These modifications can be employed to alter its physicochemical properties, such as solubility, or to introduce new functionalities for specific applications.

For analytical purposes, the secondary amine group is a prime target for derivatization to enable detection by methods like high-performance liquid chromatography with fluorescence detection (HPLC-FLD). A common strategy for primary and secondary amines is pre-column derivatization. For instance, homotaurine, the primary amine analogue, is derivatized using reagents like ortho-phthalaldehyde (OPA) in the presence of a thiol, such as N-acetylcysteine (NAC), to form a fluorescent isoindole derivative. nih.govnih.gov This reaction proceeds in a basic medium, typically a borate (B1201080) buffer, and allows for sensitive quantification of the analyte. nih.govnih.gov A similar approach could be adapted for 3-Isopropylamino-1-propanesulfonic acid, although the reactivity of the secondary amine with OPA might differ from that of a primary amine.

Beyond analytical purposes, the amine group can undergo various reactions to modify the molecule's function. Acylation, for example, can be used to introduce a range of substituents. This is a key strategy in the development of prodrugs, where modifying the amino group can enhance bioavailability.

The sulfonic acid group, being a strong acid, is generally less reactive. However, it can be converted into sulfonyl chlorides, which are versatile intermediates. These can then react with amines, alcohols, or other nucleophiles to form sulfonamides, sulfonate esters, and other derivatives. This approach opens up a wide array of possibilities for creating new molecules with potentially altered biological activities or material properties.

Grafting and Immobilization onto Solid Supports

The immobilization of sulfonic acid-containing compounds onto solid supports is a well-established strategy for creating solid acid catalysts, which are valued for their ease of separation and recyclability. mdpi.com While specific studies on grafting 3-Isopropylamino-1-propanesulfonic acid are not available, the general principles can be applied.

Magnetic nanoparticles, often with a silica (B1680970) coating, are common supports for the immobilization of functional groups. The silica shell provides a versatile surface for further functionalization. One common method involves grafting organosilanes onto the silica surface. For creating sulfonic acid-functionalized nanoparticles, a typical precursor is a mercaptoalkylsilane, such as 3-mercaptopropyltrimethoxysilane. This silane (B1218182) is grafted onto the silica-coated nanoparticles, and the thiol groups are then oxidized to sulfonic acid groups using an oxidizing agent like hydrogen peroxide.

Alternatively, aminosilanes can be grafted onto the nanoparticle surface, followed by a reaction to introduce the sulfonic acid moiety. For instance, the grafted amino groups could potentially react with a molecule containing a sulfonyl chloride to form a sulfonamide linkage, thereby immobilizing the sulfonic acid group. The presence of the isopropylamino group in 3-Isopropylamino-1-propanesulfonic acid could offer an additional point of attachment or interaction, potentially influencing the properties of the resulting functionalized nanoparticles.

Solid materials functionalized with sulfonic acid groups are effective as heterogeneous acid catalysts in a variety of organic reactions. mdpi.com These reactions include esterification, hydration/dehydration, and multicomponent reactions. researchgate.net The catalytic activity is attributed to the Brønsted acidity of the sulfonic acid groups.

Immobilized derivatives of 3-Isopropylamino-1-propanesulfonic acid on nanoparticles could potentially serve as bifunctional catalysts. The sulfonic acid group would provide the acid catalytic site, while the isopropylamino group could act as a basic site or a site for further modification to introduce other catalytic functionalities. The use of a magnetic core within the nanoparticles would allow for easy recovery of the catalyst using an external magnetic field, enhancing the sustainability of the catalytic process. mdpi.com For example, sulfonic acid-functionalized silica-coated cobalt ferrite (B1171679) nanoparticles have been successfully used as catalysts for the synthesis of α-aminophosphonates. mdpi.com

Exploration of Novel Analogues with Varied N-Substitutions

The exploration of novel analogues of 3-Isopropylamino-1-propanesulfonic acid with varied N-substitutions is a promising avenue for developing new compounds with tailored properties. This approach has been explored for the parent compound, 3-amino-1-propanesulfonic acid, primarily to improve its pharmacokinetic profile for therapeutic applications. google.com

A notable strategy involves the creation of prodrugs by modifying the amino group. For example, ALZ-801 is a prodrug of tramiprosate (homotaurine) where the amino group is conjugated with valine. hopaxfc.com This modification enhances absorption and prolongs the presence of the active compound in the bloodstream. hopaxfc.com A similar strategy could be applied to 3-Isopropylamino-1-propanesulfonic acid, where the secondary amine is modified with amino acids or other moieties to create novel prodrugs.

A patent for isotopically enriched derivatives of 3-amino-1-propanesulfonic acid describes a wide range of N-acyl substitutions to improve its therapeutic efficacy. google.com The acyl groups mentioned include those derived from various amino acids such as arginyl, aspartyl, cysteinyl, glutamyl, glycyl, leucyl, lysyl, and prolyl, among others. google.com These N-acyl derivatives are designed to be metabolized in vivo to release the parent aminosulfonic acid. This approach suggests that a diverse library of N-substituted analogues of 3-Isopropylamino-1-propanesulfonic acid could be synthesized and evaluated for various applications. The introduction of different N-substituents would modulate properties such as lipophilicity, membrane permeability, and metabolic stability.

Investigations into Molecular Interactions and Biochemical Roles

Interaction as a Degradation Product in Pharmaceutical Chemistry

While specific studies on "3-Isopropylamino-1-propanesulfonic acid" as a degradation product are not extensively documented in publicly available literature, the principles of its formation and analytical monitoring can be understood by examining related structures. A notable analogue, 3-isopropylamino-1,2-propanediol, has been identified as a degradation product of the beta-blocker metoprolol. eurekalert.orgnih.gov The study of such analogues provides a framework for understanding the potential behavior of 3-Isopropylamino-1-propanesulfonic acid in pharmaceutical formulations.

The formation of degradation products is a critical concern in pharmaceutical development, impacting the safety and efficacy of drug products. alzdiscovery.orgresearchgate.net Chemical stability studies are therefore essential to identify potential degradants and elucidate their formation pathways. For compounds containing an aminopropanol (B1366323) or aminosulfonic acid moiety, several degradation pathways can be anticipated, including oxidation, hydrolysis, and interaction with excipients. alzdiscovery.org

In the case of molecules with an aryloxypropanolamine structure, such as metoprolol, a common degradation pathway involves a radical-initiated oxidation. eurekalert.orgnih.gov This process can lead to the cleavage of the ether linkage, resulting in the formation of polar and non-chromophoric impurities like 3-isopropylamino-1,2-propanediol. eurekalert.org Stress testing, which involves subjecting the drug substance to harsh conditions (e.g., heat, humidity, light, and oxidizing agents), is a common strategy to accelerate degradation and identify potential impurities. eurekalert.org

The chemical stability of a drug substance can be influenced by various factors, including its inherent molecular structure, the formulation's composition, and storage conditions. nih.govbohrium.com For instance, the presence of residual moisture or reactive excipients can significantly impact the degradation profile of a drug. alzdiscovery.org

Table 1: Potential Degradation Pathways for Aminopropanol and Aminosulfonic Acid Derivatives

Degradation PathwayDescriptionTriggering FactorsPotential Products
Oxidation Addition of oxygen or removal of hydrogen, often initiated by radicals.Exposure to oxygen, light, heat, presence of metal ions or oxidizing agents.Aldehydes, ketones, or cleaved products like diols.
Hydrolysis Cleavage of chemical bonds by the addition of water.Presence of water, acidic or basic conditions.Alcohols, amines.
Excipient Interaction Chemical reaction between the active pharmaceutical ingredient and inactive ingredients.Reactive functional groups on excipients (e.g., reducing sugars), heat, moisture.Adducts, condensation products.

This table presents potential degradation pathways based on general chemical principles and studies of related compounds.

The monitoring of degradation products is a crucial aspect of pharmaceutical quality control to ensure the safety and potency of the final product. nih.govnih.gov Given that degradation products are often present at low levels and may lack a chromophore for UV detection, specialized analytical techniques are required for their separation and quantification. eurekalert.org

For polar and non-chromophoric impurities such as 3-isopropylamino-1,2-propanediol, traditional reversed-phase chromatography with UV detection may be inadequate. eurekalert.orgnih.gov In such cases, alternative methods like Hydrophilic Interaction Chromatography (HILIC) coupled with a universal detection method like a Charged Aerosol Detector (CAD) have proven to be effective. eurekalert.orgnih.gov HILIC is well-suited for the retention and separation of polar compounds, while CAD provides a response that is largely independent of the analyte's optical properties. eurekalert.org

The development and validation of such analytical methods are performed according to regulatory guidelines to ensure their specificity, linearity, accuracy, and precision. eurekalert.org These methods are then routinely applied in quality control laboratories to monitor the levels of impurities in both the active pharmaceutical ingredient and the finished drug product throughout its shelf life. nih.gov

Studies of Related Aminosulfonic Acids in Biomolecular Systems (e.g., Homotaurine/Tramiprosate)

Homotaurine, also known as tramiprosate, is a structural analogue of 3-Isopropylamino-1-propanesulfonic acid and has been the subject of extensive research, particularly in the context of neurodegenerative diseases. alzdiscovery.orgnih.gov These studies provide valuable insights into the potential biomolecular interactions of aminosulfonic acids.

A significant area of investigation for homotaurine has been its interaction with amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. alzdiscovery.orgnih.gov In vitro studies have demonstrated that homotaurine can bind to soluble Aβ, thereby inhibiting its aggregation into neurotoxic oligomers and fibrils. alzdiscovery.orgnih.gov The proposed mechanism involves the stabilization of the Aβ monomer, preventing its conformational change into β-sheet structures, which is a critical step in the fibrillogenesis process. researchgate.netalzdiscovery.org

Research suggests that homotaurine acts as a glycosaminoglycan (GAG) mimetic. nih.govnih.gov GAGs are known to interact with Aβ and promote its aggregation. By mimicking this interaction, homotaurine is thought to competitively inhibit the binding of GAGs to Aβ, thus preventing the formation of amyloid plaques. nih.govnih.gov Specifically, tramiprosate has been shown to bind to key amino acid residues of Aβ42, such as Lys16, Lys28, and Asp23, which are crucial for the formation of oligomer seeds and neuronal toxicity. eurekalert.org

At the molecular level, homotaurine has been shown to modulate the conformational flexibility of Aβ42 monomers. eurekalert.orgnih.gov This interaction prevents the initial misfolding and self-assembly of the peptides into toxic oligomers. eurekalert.org By enveloping the Aβ42 protein, tramiprosate effectively blocks the early stages of the amyloid cascade. eurekalert.org This "enveloping" mechanism prevents the formation of oligomer seeds and the subsequent growth of existing oligomers into insoluble protofibrils and fibrils. eurekalert.orgnih.gov

Interestingly, while homotaurine inhibits Aβ aggregation, some studies have indicated that it may promote the aggregation of the tau protein, another key player in Alzheimer's disease pathology. nih.govresearchgate.net This highlights the complex and sometimes contrasting effects that small molecules can have on different protein aggregation pathways.

Table 2: Effects of Homotaurine (Tramiprosate) on Protein Aggregation

ProteinEffect of HomotaurineMolecular MechanismReference
Amyloid-beta (Aβ) Inhibition of aggregationBinds to soluble Aβ monomers, stabilizes their conformation, and prevents the formation of β-sheet structures. Acts as a GAG mimetic. eurekalert.orgalzdiscovery.orgnih.govnih.govnih.gov
Tau Protein Promotion of aggregationThe exact mechanism is less clear but may involve direct binding to the tau protein. nih.govresearchgate.net

Homotaurine is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA). nih.govresearchgate.net This structural similarity allows it to act as a GABA receptor agonist, specifically at GABA-A receptors. alzdiscovery.orgnih.govbohrium.com As an inhibitory neurotransmitter, GABA plays a crucial role in regulating neuronal excitability. The agonistic activity of homotaurine at GABA-A receptors may contribute to its neuroprotective effects by counteracting the excitotoxicity induced by Aβ peptides. nih.govresearchgate.net

Recent studies have shown that homotaurine is a potent GABA mimetic, evoking GABA-A receptor-mediated currents at low micromolar concentrations. nih.govbohrium.comresearchgate.net This potency is significantly higher than that of taurine, another related aminosulfonic acid. nih.govbohrium.com The ability of homotaurine to interact with GABA receptors underscores the potential for aminosulfonic acids to modulate neuronal signaling pathways.

Broader Scientific Impact and Research Trajectories

Contributions to Buffer Chemistry and Biochemical Methodologies

Aminosulfonic acids are foundational to modern biochemistry, largely due to their widespread use as biological buffers. Many of these compounds belong to the group known as "Good's buffers," a series of zwitterionic buffers developed in the 1960s to provide stable pH environments for biological research. wikipedia.org Compounds like 3-(N-morpholino)propanesulfonic acid (MOPS) are exemplary, offering a pKa of 7.20, which is ideal for maintaining a near-neutral pH in many biological systems. wikipedia.org These buffers are valued for their minimal interference with biological processes and enzymatic activities. rpicorp.com

The key features of these buffers, which would be shared by 3-Isopropylamino-1-propanesulfonic acid, include:

Zwitterionic Nature: At physiological pH, these molecules carry both a positive charge on the amino group and a negative charge on the sulfonate group, which generally results in high water solubility and low permeability through biological membranes.

Stable pKa: The pKa value, a measure of acid strength, is largely unaffected by temperature, concentration, and ionic composition of the medium. For instance, MOPS has a useful buffering range of pH 6.5 to 7.9. biocompare.com

Minimal Metal Ion Binding: Unlike phosphate buffers, many aminosulfonic acid buffers show a negligible tendency to form complexes with metal ions, which is crucial for experiments involving metalloenzymes. biocompare.com

The specific N-substituent—in this case, an isopropyl group—influences the compound's pKa, solubility, and steric interactions. By modifying the amine, researchers can fine-tune the buffer's properties for specific applications, such as polyacrylamide gel electrophoresis, protein purification, and cell culture media. wikipedia.orgbiocompare.com

Properties of Representative Aminosulfonic Acid Buffers
Compound NameAcronymMolecular Weight (g/mol)pKa at 20°CBuffering pH Range
3-(N-morpholino)propanesulfonic acidMOPS209.37.156.5 - 7.9 biocompare.com
3-(Cyclohexylamino)-1-propanesulfonic acidCAPS221.3210.49.7 - 11.1

Influence on Organic Synthesis of Sulfonated Compounds

The synthesis of N-substituted aminosulfonic acids like 3-Isopropylamino-1-propanesulfonic acid typically follows a well-established and efficient chemical pathway. The most common method involves the nucleophilic ring-opening of a cyclic sulfonate ester, known as a sultone.

Specifically, the synthesis would proceed via the reaction of isopropylamine with 1,3-propane sultone. yacooscience.com In this reaction, the lone pair of electrons on the nitrogen atom of isopropylamine attacks the terminal carbon of the sultone ring, leading to the opening of the ring and the formation of the final zwitterionic product. This method is widely used for preparing a variety of N-substituted aminosulfonic acids because it is generally high-yielding and the starting materials are readily available. patsnap.comgoogle.com

Beyond its own synthesis, the broader class of sulfonated compounds plays a significant role in organic synthesis. The sulfonate group is an excellent leaving group, a chemical attribute that makes it easily displaced by other functional groups in nucleophilic substitution reactions. google.com This property is harnessed in a multitude of synthetic transformations. While the sulfonic acid group in 3-Isopropylamino-1-propanesulfonic acid is generally stable, its derivatization into a sulfonate ester could enable its use as an intermediate in more complex molecular constructions.

Emerging Applications in Materials Science and Catalysis

The dual functionality of aminosulfonic acids—containing both an acidic sulfonic acid group and a basic amino group—makes them versatile building blocks in materials science and catalysis. researchgate.net Researchers are increasingly exploring the use of these compounds to impart specific properties to advanced materials.

Functionalized Materials: Aminosulfonic acids can be grafted onto the surface of materials like graphene oxide. nih.gov This functionalization can introduce new active sites, enhance thermal stability, and modify the material's surface properties for applications such as creating novel drug delivery nanocarriers. nih.gov

Heterogeneous Catalysis: When anchored to a solid support, such as graphene, aminosulfonic acids can create potent and reusable solid acid catalysts. nih.gov These materials combine the high acidity of the sulfonic group with the interactive potential of the amino group, proving effective in reactions like biodiesel production through esterification and transesterification. nih.gov The solid nature of these catalysts simplifies their separation from reaction products, aligning with the principles of green chemistry.

Industrial Applications: Aminosulfonic acids, particularly sulfamic acid, are used as acidic cleaning agents, descalants for removing rust and limescale, and as catalysts in esterification processes. atamanchemicals.comwikipedia.org Their low volatility and ability to form water-soluble salts with calcium and iron make them a safer alternative to strong mineral acids like hydrochloric acid in both industrial and household settings. atamanchemicals.comwikipedia.org

Future Directions in Aminosulfonic Acid Research

The field of aminosulfonic acid research is expanding, driven by both industrial demand and the pursuit of sustainable chemical processes. The global aminosulfonic acid market is projected to grow, reflecting increasing use in pharmaceuticals, food and beverages, and industrial applications. coremarketresearch.com

Key future trends include:

Green Synthesis: There is a growing emphasis on developing more environmentally friendly synthesis methods that avoid the use of organic solvents and reduce waste. yacooscience.com The use of water as a solvent and the adoption of technologies like microchannel reactors for synthesis are steps in this direction. google.com

Pharmaceutical and Therapeutic Agents: Sulfamate-containing compounds are used in a wide range of therapeutic agents, including antibiotics, anti-epileptic drugs, and anticancer agents. wikipedia.org Future research will likely focus on synthesizing novel aminosulfonic acid derivatives as candidates for new drugs. The increasing focus on drug development and precision medicine is expected to drive market growth in this area. biospace.com

Advanced Materials: The unique properties of aminosulfonic acids will continue to be exploited in the design of new polymers, nanocomposites, and catalysts with tailored functionalities for specific applications in energy, environmental remediation, and biotechnology. nih.govnih.gov

Atmospheric Science: Recent studies have identified sulfamic acid as a potent agent in atmospheric aerosol and cloud nucleation, with potential impacts on air pollution and human health. copernicus.org Further research is needed to understand the sources and atmospheric formation mechanisms of aminosulfonic acids. copernicus.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Isopropylamino-1-propanesulfonic acid, and what parameters critically influence yield and purity?

  • Methodological Answer : Synthesis typically involves reacting propane sulfonic acid derivatives with isopropylamine under controlled pH and temperature. Key parameters include maintaining anhydrous conditions, using stoichiometric excess of isopropylamine to drive the reaction, and purification via recrystallization or column chromatography. For analogs like 3-(Trimethylsilyl)propane-1-sulfonic acid, similar protocols involve nucleophilic substitution with trimethylsilyl chloride, emphasizing inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing 3-Isopropylamino-1-propanesulfonic acid, and how does its structure impact NMR analysis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical, particularly 1^1H and 13^13C NMR, to confirm the isopropylamino and sulfonic acid groups. The compound’s sulfonic acid moiety may cause peak broadening due to proton exchange; thus, deuterated solvents (e.g., D2_2O) and internal standards like sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS) are recommended for chemical shift calibration . Fourier-Transform Infrared Spectroscopy (FTIR) can validate sulfonic acid O–H stretches (~3400 cm1^{-1}) and S=O vibrations (~1200 cm1^{-1}).

Q. What are the optimal storage conditions to preserve the stability of 3-Isopropylamino-1-propanesulfonic acid in long-term studies?

  • Methodological Answer : Store in airtight, light-resistant containers under anhydrous conditions at 4°C. For aqueous solutions, avoid prolonged exposure to alkaline pH (>9.0) to prevent hydrolysis. Stability studies on similar sulfonic acids indicate degradation rates <5% over 12 months when stored at –20°C in inert atmospheres .

Advanced Research Questions

Q. How does the sulfonic acid group in 3-Isopropylamino-1-propanesulfonic acid mediate interactions with proteins, and what experimental methods can quantify these interactions?

  • Methodological Answer : The sulfonate anion forms ionic bonds with positively charged residues (e.g., lysine, arginine) on proteins. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can measure binding affinities (KdK_d). For example, SPR studies on analogous compounds show KdK_d values in the micromolar range when immobilized on carboxymethyl dextran chips . Fluorescence quenching assays using tryptophan-rich proteins (e.g., albumin) further validate electrostatic interactions.

Q. How should researchers resolve contradictory reports on the pH-dependent stability of 3-Isopropylamino-1-propanesulfonic acid in biochemical buffers?

  • Methodological Answer : Design systematic stability assays across pH 3.0–10.0, monitoring degradation via HPLC or 1^1H NMR. For instance, conflicting data may arise from buffer-specific effects (e.g., phosphate vs. Tris), which can chelate metal ions or alter ionic strength. Cross-reference with stability profiles of structurally related compounds like 3-(Cyclohexylamino)-1-propanesulfonic acid (pKa ~9.5), which show optimal stability at pH 7.0–8.5 .

Q. What strategies enhance the solubility of 3-Isopropylamino-1-propanesulfonic acid in non-aqueous enzymatic assay systems?

  • Methodological Answer : Solubility in hydrophobic media can be improved via co-solvents (e.g., DMSO, ethanol) or ion-pairing agents (e.g., tetrabutylammonium bromide). For sodium salts of sulfonic acids, solubility in DMSO increases by 30–50% compared to free acids, as demonstrated in studies on sodium 3-(trimethylsilyl)propane-1-sulfonate .

Q. How can researchers identify and mitigate interference from 3-Isopropylamino-1-propanesulfonic acid in kinetic assays (e.g., enzyme inhibition studies)?

  • Methodological Answer : Run parallel control experiments omitting the compound to isolate its effects. Use differential scanning calorimetry (DSC) to detect nonspecific binding to enzymes. For example, sulfonic acids may inhibit metalloenzymes via metal chelation; adding EDTA to control samples can clarify such mechanisms .

Data Contradiction Analysis

Q. When NMR spectra of synthesized 3-Isopropylamino-1-propanesulfonic acid show unexpected peaks, how should researchers troubleshoot structural impurities?

  • Methodological Answer : Compare experimental 1^1H NMR shifts with computational predictions (e.g., DFT-based simulations). Common impurities include unreacted isopropylamine (δ 1.0–1.2 ppm for CH3_3 groups) or sulfonic acid dimers. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC) can resolve ambiguities, as applied in studies on 3-(Trimethylsilyl)propane-1-sulfonic acid derivatives .

Methodological Tables (Hypothetical Examples)

Parameter Optimal Condition Impact on Yield/Purity
Reaction Temperature60–80°C>80°C increases by-product formation
SolventAnhydrous EthanolEnhances amine reactivity
Purification MethodSilica Gel ChromatographyRemoves unreacted isopropylamine
Analytical Technique Key Peaks/Data Structural Confirmation
1^1H NMRδ 1.2 (isopropyl CH3_3)Confirms isopropyl group
FTIR1040 cm1^{-1} (S=O)Validates sulfonic acid moiety

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.